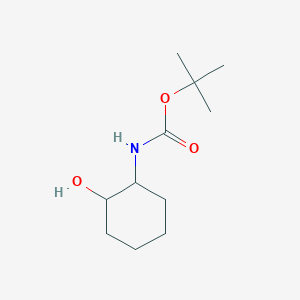

tert-Butyl (2-hydroxycyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROWZPERFUOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557976 | |

| Record name | tert-Butyl (2-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477584-30-8 | |

| Record name | tert-Butyl (2-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-Butyl (2-hydroxycyclohexyl)carbamate typically begins with cyclohexanone and tert-butyl carbamate.

Reaction Steps:

Reaction Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-hydroxycyclohexyl)carbamate can undergo oxidation reactions where the hydroxy group is oxidized to a carbonyl group.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol or amine derivative .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Agents

One of the significant applications of tert-Butyl (2-hydroxycyclohexyl)carbamate is in the synthesis of antimicrobial compounds. Research indicates that derivatives of this carbamate can be employed to combat antimicrobial resistance, which poses a serious threat globally. The compound has been incorporated into pharmaceutical formulations aimed at treating infections caused by resistant bacterial strains, such as MRSA and multi-drug resistant tuberculosis .

1.2 Synthesis of Heterocyclic Compounds

This carbamate serves as an important intermediate in the synthesis of various heterocyclic compounds that exhibit biological activity. For instance, it has been utilized in the preparation of compounds that show potential as anti-infective agents . The ability to modify the carbamate structure allows for the rational design of new drugs targeting specific pathogens.

1.3 Drug Development for Neurodegenerative Diseases

Research has explored the use of derivatives of this compound in developing small molecule activators for mitochondrial fusion proteins, which are implicated in neurodegenerative diseases like Charcot-Marie-Tooth Disease type 2A (CMT2A). These compounds have demonstrated promising pharmacokinetic properties, suggesting their potential as therapeutic agents .

Chemical Synthesis Applications

2.1 Industrial Fine Chemicals

This compound is also utilized as a general industrial fine chemical. It plays a vital role in palladium-catalyzed reactions, specifically in the synthesis of N-Boc protected anilines and tetra-substituted pyrroles . The compound's stability and reactivity make it suitable for various chemical transformations.

2.2 Catalytic Reactions

The compound is involved in catalytic processes where it acts as an effective protecting group for amines during synthesis. This application is crucial in organic chemistry, allowing chemists to manipulate functional groups selectively while minimizing unwanted side reactions.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of novel compounds derived from this compound. These compounds were tested against various bacterial strains, demonstrating significant antimicrobial activity, which supports their application in developing new antibiotics .

Development of Mitochondrial Fusion Activators

Another research effort focused on optimizing pharmacokinetic properties of small molecule activators derived from this carbamate for treating CMT2A. The findings indicated that specific structural modifications enhanced the compounds' ability to cross the blood-brain barrier and engage mitochondrial targets effectively, paving the way for future clinical applications .

Mechanism of Action

The mechanism of action of tert-Butyl (2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carbamate group can also undergo hydrolysis to release the active compound, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

- tert-Butyl (4-hydroxycyclohexyl)carbamate

- tert-Butyl (2,3-dihydroxypropyl)carbamate

- tert-Butyl carbamate

Comparison:

- tert-Butyl (2-hydroxycyclohexyl)carbamate is unique due to the position of the hydroxy group on the cyclohexyl ring, which influences its reactivity and interaction with other molecules.

- tert-Butyl (4-hydroxycyclohexyl)carbamate has the hydroxy group at a different position, leading to different chemical properties and reactivity.

- tert-Butyl (2,3-dihydroxypropyl)carbamate contains an additional hydroxy group, which can participate in more complex reactions.

- tert-Butyl carbamate lacks the cyclohexyl ring, making it less sterically hindered and more reactive in certain reactions .

Biological Activity

tert-Butyl (2-hydroxycyclohexyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

This compound has a molecular formula of C14H27N2O3 and a molecular weight of approximately 257.38 g/mol. Its structure includes a tert-butyl group, a carbamate functional group, and a hydroxyl-substituted cyclohexane ring. These features contribute to its unique reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H27N2O3 |

| Molecular Weight | 257.38 g/mol |

| Density | ~1.0 g/cm³ |

| Boiling Point | ~353.4 °C |

| Flash Point | ~167.5 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition could potentially enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease .

- Receptor Interaction : The presence of the hydroxyl group in the cyclohexane ring suggests potential interactions with various receptors, including cannabinoid and vanilloid receptors. These interactions may modulate pain perception and inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects against oxidative stress-induced cell death. For instance, experiments involving astrocyte cell cultures treated with amyloid-beta peptides showed that the compound reduced cell death by approximately 20% compared to untreated controls . This effect was correlated with decreased levels of inflammatory cytokines such as TNF-α.

In Vivo Studies

In vivo assessments have been conducted to evaluate the compound's efficacy in animal models of neurodegeneration. One study reported that while this compound showed moderate protective effects against cognitive decline induced by scopolamine, it did not exhibit significant improvements compared to established treatments like galantamine .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in a rat model subjected to scopolamine-induced memory impairment. The results indicated a reduction in oxidative stress markers but highlighted the need for further research to understand the compound's bioavailability in the brain .

- Cytotoxicity Assessment : Research assessing cytotoxic effects on various cell lines found that while this compound was less toxic than other carbamates, it still necessitated careful evaluation for therapeutic applications due to its moderate toxicity profile .

Q & A

Q. What are the recommended synthetic routes for tert-butyl (2-hydroxycyclohexyl)carbamate, and how can purity be optimized?

The compound is typically synthesized via carbamate protection of a cyclohexanolamine intermediate. A common method involves reacting 2-hydroxycyclohexylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic bases like DMAP or triethylamine are often employed to enhance reactivity . Purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity ≥95% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should spectroscopic characterization (NMR, IR, MS) be performed to validate the structure?

- NMR : Confirm the tert-butyl group (¹H NMR: ~1.4 ppm singlet for 9H; ¹³C NMR: ~28 ppm for CH₃ and ~80 ppm for quaternary C). The cyclohexyl hydroxyl proton appears as a broad singlet (~2.0–3.0 ppm), while carbamate NH is typically absent due to Boc protection .

- IR : Look for carbamate C=O stretch (~1680–1720 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .

- MS : ESI-MS should show [M+H]⁺ at m/z 230.2 (C₁₁H₂₁NO₃) .

Q. What storage conditions ensure stability of this compound?

Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability studies indicate no decomposition for ≥12 months under these conditions .

Advanced Research Questions

Q. How can diastereoselective synthesis of trans- vs. cis-2-hydroxycyclohexyl isomers be achieved?

Diastereomeric control requires chiral auxiliaries or catalysts. For example, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one isomer. Alternatively, Mitsunobu reactions with chiral ligands (e.g., (R)- or (S)-BINOL) can invert stereochemistry . Crystallographic data (SHELX refinement) and chiral HPLC (Chiralpak AD-H column) are critical for verifying enantiomeric excess (>98%) .

Q. What computational methods are suitable for modeling hydrogen-bonding interactions in this compound crystals?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts hydrogen-bonding networks between the hydroxyl group and carbamate carbonyl. Pair these calculations with X-ray crystallography (SHELXL refinement) to validate packing motifs. Discrepancies between experimental and simulated data may arise from solvent inclusion or thermal motion .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Contradictions often stem from the compound’s amphiphilic nature. Use Hansen Solubility Parameters (HSPs): δD ≈ 18 MPa¹/², δP ≈ 5 MPa¹/², δH ≈ 12 MPa¹/². Experimental validation via cloud-point titration (e.g., in ethanol/water mixtures) confirms solubility trends. Molecular dynamics simulations (MD) can further explain solvent interactions .

Q. What strategies mitigate racemization during Boc deprotection?

Acidic deprotection (e.g., TFA/DCM) at 0°C minimizes racemization. Monitor reaction progress by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane). For sensitive substrates, use milder conditions (HCl in dioxane) or enzymatic cleavage (e.g., pepsin at pH 4.0) .

Methodological Challenges

Q. How should researchers address low yields in large-scale syntheses?

Optimize stoichiometry (1.2 eq Boc anhydride per amine) and use flow chemistry to enhance mixing. Scale-up trials show yields improve from 60% (batch) to 85% (continuous flow) when using microreactors with residence time <5 minutes .

Q. What analytical techniques differentiate between this compound and its degradation products?

LC-MS/MS (MRM mode) identifies hydrolyzed byproducts (e.g., cyclohexylamine, m/z 102.1). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with PCA (Principal Component Analysis) of FTIR spectra quantify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.